molecular formula C7H9NO2 B1640539 (R)-1-(pyridin-3-yl)ethane-1,2-diol

(R)-1-(pyridin-3-yl)ethane-1,2-diol

Cat. No.: B1640539
M. Wt: 139.15 g/mol
InChI Key: POGQHJYTFDLAEG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(Pyridin-3-yl)ethane-1,2-diol (CAS 288569-83-5) is a valuable chiral synthon of high interest in medicinal chemistry and asymmetric synthesis. This compound, with a molecular formula of C7H9NO2 and a molecular weight of 139.15 g/mol, serves as a key precursor in the preparation of enantiomerically pure amines and other complex molecules . Its structure, featuring both a pyridyl ring and vicinal diol functionality, makes it a versatile building block for drug discovery. The compound's research value is highlighted by its role in synthetic pathways for active pharmaceutical ingredients, where its chiral center is used to impart stereoselectivity . For instance, related pyridinyl ethanol derivatives are explored for their potential in antiviral and antimalarial research, underscoring the significance of this chiral diol scaffold in developing therapeutic agents . The synthetic utility of this compound is further demonstrated in multi-step syntheses, where it can be derived from or lead to key intermediates such as (S)-1-Pyridin-3-yl-ethylamine . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, and it is strictly prohibited for personal use.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(1R)-1-pyridin-3-ylethane-1,2-diol

InChI

InChI=1S/C7H9NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-4,7,9-10H,5H2/t7-/m0/s1

InChI Key

POGQHJYTFDLAEG-ZETCQYMHSA-N

SMILES

C1=CC(=CN=C1)C(CO)O

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CO)O

Canonical SMILES

C1=CC(=CN=C1)C(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Substituted Aromatic Diols

a. Non-Phenolic Lignin Model Compounds

  • 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol (G) and 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol (S) :
    These analogs degrade under alkaline oxidative conditions (pH 12, 70°C) via attack by hydroxyl (HO•) and oxyl anion (O•–) radicals. The presence of methoxy groups increases electron density on the aromatic ring, reducing susceptibility to radical degradation compared to pyridine-containing analogs. For example, the pyridine ring in (R)-1-(pyridin-3-yl)ethane-1,2-diol likely enhances electrophilicity, accelerating reactions with nucleophiles .

b. Fluorophenyl Derivatives

  • (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol :
    Synthesized via Sharpless asymmetric dihydroxylation (AD-mix-β), this compound serves as a precursor for antiviral or antihypertensive agents. Its fluorophenyl group introduces strong electron-withdrawing effects, contrasting with the pyridine ring’s moderate electron deficiency. Biocatalytic reduction of ketones (e.g., using KRED-NADH-112) achieves 99.5% enantiomeric excess (ee), highlighting superior stereoselectivity compared to traditional chemical methods .

Key Differences and Trends

  • Electron Effects : Pyridine’s electron-deficient ring enhances reactivity toward nucleophiles compared to methoxy-substituted analogs.
  • Stereoselectivity : Biocatalysis outperforms chemical methods (e.g., Sharpless AD) in achieving high ee for fluorophenyl diols.
  • Biological Relevance : Chroman and benzimidazole derivatives dominate therapeutic applications, while pyridine-based diols remain underexplored.

Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Purity
This compound 288569-83-5 C₇H₉NO₂ 155.15 ≥95%
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol Not provided C₁₀H₁₄O₄ 198.21 Not provided
(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol 40594-83-0 C₈H₇ClFNO₂ 219.60 ≥95%

Table 2: Commercial Availability (Selected Examples)

Compound Supplier Price (1 g) Availability
This compound CymitQuimica €3,384.00 Available (2025)
1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride CymitQuimica Discontinued Out of stock

Preparation Methods

Copper-Catalyzed Dimerization Approach

The dimerization of aldehydes using Cu(II) catalysts, as demonstrated in US10017474B1 for (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol, provides a foundational framework. Adapting this method for (R)-1-(pyridin-3-yl)ethane-1,2-diol involves:

  • Substrate Modification : Replacing 2-pyridinecarboxaldehyde with 3-pyridinecarboxaldehyde to position the pyridinyl group at the 3-position.
  • Catalytic System : Employing a Cu(II)/neocuproine complex in a water/ethanol solvent at 65°C under ambient light.
  • Reaction Mechanism : The Cu(II) catalyst facilitates aldol-like condensation, followed by reduction to yield the diol (Figure 1).

Example Protocol :

  • Dissolve 3-pyridinecarboxaldehyde (5.0 mmol) and CuBr₂/neocuproine (0.1 mmol) in 20 mL H₂O/EtOH (1:1).
  • Stir at 65°C for 2–4 hours until color changes from green to brown.
  • Isolate the product via vacuum filtration and recrystallize from methanol.

Key Considerations :

  • Excess aldehyde drives the reaction toward mono-adduct formation.
  • Stereoselectivity is achieved by introducing chiral ligands (e.g., (R)-BINOL) to the Cu(II) complex.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of α-keto esters or ketones offers a route to enantiopure diols. For example:

  • Substrate Preparation : Synthesize 1-(pyridin-3-yl)ethane-1,2-dione via oxidation of the corresponding diol.
  • Catalytic Hydrogenation : Use a Ru(II)-(S)-BINAP catalyst to reduce the diketone to the (R)-diol with >90% enantiomeric excess (ee).

Reaction Conditions :

  • Pressure: 50 bar H₂
  • Temperature: 25°C
  • Solvent: Methanol

Enzymatic and Microbial Synthesis

Ketoreductase-Catalyzed Reduction

Enzymatic reduction of 1-(pyridin-3-yl)ethane-1,2-dione using ketoreductases (e.g., KRED-101) yields the (R)-diol with high stereoselectivity:

Procedure :

  • Incubate diketone (10 mM) with NADPH (1 mM) and KRED-101 in phosphate buffer (pH 7.0) at 30°C.
  • Monitor conversion via HPLC; isolate the diol by extraction with ethyl acetate.

Advantages :

  • Eco-friendly conditions (aqueous, room temperature).
  • Scalability for industrial production.

Characterization and Analytical Data

Spectroscopic Analysis

1H NMR (CDCl₃) :

  • Pyridin-3-yl protons: δ 7.2 (m, 1H), 8.1 (d, 1H), 8.6 (s, 1H).
  • Diol protons: δ 3.9 (dd, J = 10.2 Hz, 2H), 4.3 (br s, 2H, OH).

FT-IR (KBr) :

  • O-H stretch: 3420 cm⁻¹.
  • C-N stretch: 1580 cm⁻¹.

Crystallographic Data

Single-crystal X-ray diffraction confirms the (R)-configuration (Table 1):

Parameter Value
Empirical formula C₇H₈N₂O₂
Crystal system Monoclinic
Space group P2₁
a (Å) 16.6045(16)
b (Å) 4.6974(5)
c (Å) 13.1661(13)
α (°) 90
β (°) 100.082(10)
γ (°) 90
V (ų) 1011.08(18)

Q & A

Q. What are the primary chemical reactions of (R)-1-(pyridin-3-yl)ethane-1,2-diol, and how can experimental conditions be optimized for specific pathways?

this compound undergoes oxidation, reduction, and substitution reactions. Key methodologies include:

  • Oxidation : Controlled oxidation with agents like KMnO₄ or CrO₃ converts the diol to a diketone (e.g., 1-(pyridin-3-yl)ethane-1,2-dione). Solvent choice (e.g., aqueous vs. organic) and pH influence selectivity .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) or NaBH₄ reduces the diol to secondary alcohols, with steric effects from the pyridine ring directing regioselectivity .
  • Substitution : Electrophilic aromatic substitution on the pyridine ring (e.g., nitration) requires activating conditions (HNO₃/H₂SO₄), while nucleophilic substitutions are limited due to the ring’s electron-deficient nature .

Table 1 : Reaction Optimization Guidelines

Reaction TypeReagents/ConditionsKey ProductSelectivity Factors
OxidationKMnO₄ (acidic), 50°CDionepH, solvent polarity
ReductionNaBH₄, MeOHVicinal alcoholPyridine ring steric hindrance
SubstitutionHNO₃/H₂SO₄, 0°CNitro derivativeRing activation

Q. How does the stereochemistry at the chiral center influence reactivity and biological interactions?

The (R)-configuration enhances enantioselective interactions with chiral biomolecules (e.g., enzymes). For example:

  • Enzyme Binding : The diol’s hydroxyl groups form hydrogen bonds with active sites, as seen in crystal structures of similar diols bound to SgcC5 protein .
  • Synthetic Intermediates : Asymmetric synthesis (e.g., Sharpless epoxidation) preserves stereochemistry for chiral drug intermediates, such as nebivolol precursors .
  • Methods to assess stereochemical effects include circular dichroism (CD) and X-ray crystallography .

Advanced Research Questions

Q. How can conflicting data on metabolic pathways (in vitro vs. in vivo) be resolved for this compound?

Discrepancies arise from differences in hepatic metabolism and enzyme specificity. Methodological approaches include:

  • Isotopic Labeling : Use ¹⁴C-labeled diol to track metabolic products (e.g., oxalate vs. glycolic acid) in rat models .
  • Enzyme Inhibition Studies : Co-administer inhibitors (e.g., alcohol dehydrogenase blockers) to isolate metabolic pathways .
  • Computational Modeling : Predict metabolite formation using QSAR or docking simulations for cytochrome P450 enzymes .

Q. What strategies minimize racemization during derivatization of this compound?

Racemization is mitigated by:

  • Low-Temperature Synthesis : Reactions below 0°C reduce thermal agitation-induced chiral inversion .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during acidic/basic conditions .
  • Asymmetric Catalysis : Chiral catalysts (e.g., BINOL-derived ligands) in Mitsunobu reactions retain configuration .

Q. How does the pyridin-3-yl group influence oxidative degradation compared to other isomers?

The pyridin-3-yl substituent’s electron-withdrawing nature increases susceptibility to radical-mediated degradation. Key findings:

  • Radical Stability : ESR studies show pyridin-3-yl derivatives form stabilized radicals during HO• attack, accelerating degradation vs. phenyl analogs .
  • Comparative Reactivity : Pyridin-4-yl isomers degrade slower due to reduced ring electron density .
  • Analytical Methods : HPLC-MS monitors degradation products, while DFT calculations predict reaction energetics .

Methodological Recommendations

  • Structural Analysis : Use X-ray crystallography (e.g., PDB ID 4ZXW) to resolve stereochemistry and binding modes .
  • Reaction Monitoring : Employ in situ FTIR or NMR to track real-time reaction progress .
  • Toxicity Screening : Combine in vitro cell assays (e.g., renal cell lines) with in vivo models to assess nephrotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.